ethyl (2E)-2-cyano-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of the triazole derivative reacts with the active methylene group of ethyl cyanoacetate to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxo derivatives with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Substituted triazole derivatives with diverse functional groups.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and triazole ring are key functional groups that enable the compound to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, the phenyl group contributes to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoate can be compared with other similar compounds such as:
This compound: Similar structure but with different substituents on the triazole ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
This compound: Similar structure but with different substituents on the phenyl ring.
These compounds share similar chemical properties and reactivity patterns but differ in their specific applications and biological activities. The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N4O2 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)11(9-15)8-12-10-18(17-16-12)13-6-4-3-5-7-13/h3-8,10H,2H2,1H3/b11-8+ |
InChI Key |
UCQZNTTXCQXOHV-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN(N=N1)C2=CC=CC=C2)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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